molecular formula C8H7F3N2O2 B13524624 2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid

Cat. No.: B13524624
M. Wt: 220.15 g/mol
InChI Key: OTYFVHROHJRBME-UHFFFAOYSA-N
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Description

2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid (CAS 1246548-47-9) is a high-value pyridine-based building block designed for pharmaceutical research and development . The compound features a molecular formula of C 8 H 7 F 3 N 2 O 2 and a molecular weight of 220.15 g/mol . Its structure incorporates a trifluoromethyl group on the pyridine ring, a motif known to enhance properties such as metabolic stability, lipophilicity, and bioavailability in drug candidates . The simultaneous presence of both amino and carboxylic acid functional groups makes this compound a versatile chiral synthon, suitable for constructing more complex molecules via peptide coupling reactions, amidation, or salt formation . Researchers primarily utilize this compound in medicinal chemistry for the synthesis of novel active compounds, particularly as a key intermediate in the discovery of protease inhibitors, kinase inhibitors, and other small-molecule therapeutics . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-4(3-13-5)6(12)7(14)15/h1-3,6H,12H2,(H,14,15)

InChI Key

OTYFVHROHJRBME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(=O)O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Pyridine Ring Functionalization and Amination

Comparative Data Table of Preparation Methods

Method Description Key Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Hydrazine substitution and Raney Ni reduction 3-substituted-2,5,6-trifluoropyridine, hydrazine monohydrate, Raney Ni 50–150 2–10 High Mild conditions, high purity products
Ammonia amination with hydrophilic ether 2,6-dichloro-4-trifluoromethylpyridine, ammonia, THF or 2-MeTHF, Pd/C 100–200 4–7 ~70 Industrially scalable, reduced by-products
Esterification of amino acid 2-(6-aminopyridin-3-yl)acetic acid hydrochloride, methanol, H2SO4 Reflux (~65) Overnight 18 Moderate yield, requires purification
Alum-catalyzed aqueous synthesis 3-acetyl pyridine, amino acid, alum catalyst, water 80 6–7 Variable Eco-friendly, operational simplicity

Research and Industrial Significance

  • The trifluoromethyl group imparts unique electronic and lipophilic properties, making the compound valuable in pharmaceutical and agrochemical research.
  • Efficient, mild, and scalable synthetic routes facilitate its use as an intermediate in drug discovery and development.
  • Patented methods focus on improving purity and yield while minimizing harsh conditions and by-products, reflecting industrial priorities.
  • Green chemistry approaches, although less explored for this exact compound, offer promising avenues for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridines.

Scientific Research Applications

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and the trifluoromethyl-substituted pyridine ring play crucial roles in its binding affinity and activity. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Solubility and Stability

  • 2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid: Limited solubility data available; expected to exhibit moderate water solubility due to the polar amino and carboxylic acid groups, though the trifluoromethyl group may reduce hydrophilicity .
  • (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid: Similar solubility profile but likely lower due to the absence of a nitrogen-rich pyridine ring .
  • 2-Amino-2-(3-pyridyl)acetic acid hydrochloride: Higher aqueous solubility attributed to the hydrochloride salt form .

Chromatographic Behavior

  • However, related compounds with trifluoromethyl pyridine groups (e.g., Example 324 in EP 4 374 877 A2) show retention times of 1.23 minutes under SQD-FA05 conditions, suggesting moderate polarity .

Pharmaceutical Relevance

  • The trifluoromethyl pyridine scaffold is prevalent in kinase inhibitors and antiviral agents. For instance, 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid (CAS 338 [M+H]+) is a key intermediate in protease inhibitor synthesis .

Comparative Reactivity

  • The amino group in the target compound facilitates conjugation reactions (e.g., amide bond formation), whereas non-amino analogues like 2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid are more suited for esterification or decarboxylation .

Biological Activity

Introduction

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid (CAS No. 1246548-47-9) is a compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and a trifluoromethyl-substituted pyridine ring. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Properties

PropertyValue
Molecular FormulaC₈H₇F₃N₂O₂
Molecular Weight220.15 g/mol
CAS Number1246548-47-9
LogP1.885
PSA (Polar Surface Area)76.21 Ų

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Biological Activities

  • Antagonistic Activity
    • Research has shown that derivatives of this compound exhibit antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1), a target implicated in pain signaling pathways. For instance, compounds derived from the parent structure demonstrated enhanced potency in antagonizing capsaicin-induced responses in CHO cells, indicating potential for analgesic applications .
  • Enzyme Inhibition
    • The compound has been investigated as a potential inhibitor of branched-chain amino acid transaminases (BCATs). These enzymes are crucial in the metabolism of branched-chain amino acids and have been linked to various cancer types. Inhibitors like BAY-069 (a derivative) displayed significant cellular activity and selectivity against BCATs, suggesting that similar compounds could be developed for therapeutic use in cancer treatment .
  • Therapeutic Potential
    • The compound's structure suggests possible applications in treating neurological disorders and metabolic diseases due to its interaction with neurotransmitter systems and metabolic pathways. Its ability to modulate these systems positions it as a candidate for further pharmacological studies.

Case Studies

Case Study 1: TRPV1 Antagonism
In a study evaluating the structure-activity relationship (SAR) of various analogues, compounds based on the 2-amino structure were synthesized and tested for their ability to inhibit TRPV1. Notably, specific derivatives showed up to 46-fold increased potency compared to the parent compound, demonstrating significant promise for pain management therapies .

Case Study 2: BCAT Inhibition
A high-throughput screening campaign identified several pyridine-based compounds as potent BCAT inhibitors. Among these, derivatives resembling this compound were highlighted for their dual inhibition properties against BCAT1/2, showcasing their potential role in cancer metabolism modulation .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid in academic settings?

The synthesis typically involves a multi-step approach starting with trifluoromethylpyridine derivatives. Key steps include:

  • Coupling reactions to attach the amino-acetic acid moiety to the pyridine ring.
  • Ester hydrolysis (e.g., methyl ester intermediates) to yield the carboxylic acid functionality.
  • Purification via chromatography (e.g., silica gel or preparative HPLC) to isolate the compound in high purity (>95%) . Reaction conditions (temperature, catalysts) must be optimized to avoid side products, particularly due to the reactivity of the trifluoromethyl group.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the trifluoromethyl group and pyridine ring substitution pattern.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
  • HPLC with UV detection to assess purity and stability under varying storage conditions .

Q. What are the key considerations for handling and storing this compound?

  • Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation.
  • Avoid exposure to moisture due to the hydrolytic sensitivity of the trifluoromethyl group.
  • Use gloveboxes or fume hoods when handling, as acute toxicity data suggest precautions for inhalation and dermal contact .

Advanced Research Questions

Q. How does the position of the trifluoromethyl group on the pyridine ring influence biological activity?

Substitution at the 6-position (vs. 3- or 4-positions) alters electron density and steric effects, impacting receptor binding. For example:

  • 6-Trifluoromethyl derivatives exhibit enhanced metabolic stability compared to 3-substituted analogs due to reduced susceptibility to oxidative enzymes.
  • Fluorine substitution adjacent to the trifluoromethyl group (e.g., 4-fluoro-3-trifluoromethyl) further modulates lipophilicity and target affinity . Computational docking studies (e.g., AutoDock) can predict binding modes to enzymes or receptors.

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

  • Conduct systematic structure-activity relationship (SAR) studies by synthesizing analogs with controlled substitution patterns.
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities under standardized conditions.
  • Cross-validate assays (e.g., enzyme inhibition vs. cell-based models) to rule out assay-specific artifacts .

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

  • Hepatocyte microsomal assays to assess metabolic stability (CYP450 interactions).
  • Caco-2 cell monolayers for intestinal permeability predictions.
  • Plasma protein binding assays (e.g., equilibrium dialysis) to estimate free drug concentration .

Q. How can density functional theory (DFT) optimize synthesis or interaction studies?

  • Reaction pathway analysis : DFT calculates transition-state energies to identify optimal catalysts (e.g., trifluoromethyl copper for CF₃ introduction) .
  • Electronic structure modeling : Predicts charge distribution on the pyridine ring, guiding derivatization for improved target engagement .

Q. What crystallographic techniques elucidate interactions with biological targets?

  • Co-crystallization with target proteins (e.g., kinases) followed by X-ray diffraction to resolve binding motifs.
  • Small-molecule X-ray crystallography to analyze conformational flexibility and hydrogen-bonding networks, which influence bioactivity .

Methodological and Technical Challenges

Q. How to scale up synthesis while maintaining yield and purity?

  • Implement continuous flow reactors for precise control of reaction parameters (temperature, residence time).
  • Optimize catalytic systems (e.g., Pd/Cu for coupling steps) to reduce reagent waste.
  • Use quality-by-design (QbD) principles to identify critical process parameters (CPPs) during pilot-scale production .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization to stabilize the compound in solid form.
  • Add antioxidants (e.g., BHT) to solutions to prevent radical-mediated degradation.
  • Regularly monitor purity via stability-indicating HPLC methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.